
5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol is a chemical compound characterized by the presence of iodine, trifluoromethyl, and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol typically involves the introduction of iodine and trifluoromethyl groups into a pyrimidine ring. One common method includes the reaction of a pyrimidine derivative with iodine and a trifluoromethylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the iodine or trifluoromethyl groups.
Scientific Research Applications
5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
- 6-(Trifluoromethyl)pyrimidine-2,4-diol
Uniqueness
5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both iodine and trifluoromethyl groups can enhance the compound’s stability and binding interactions, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C5H2F3IN2O2 |
|---|---|
Molecular Weight |
305.98 g/mol |
IUPAC Name |
5-iodo-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H2F3IN2O2/c6-5(7,8)2-1(9)3(12)11-4(13)10-2/h(H2,10,11,12,13) |
InChI Key |
GMMCIZLUPRLVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



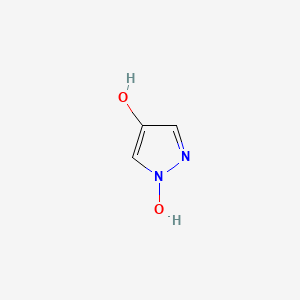
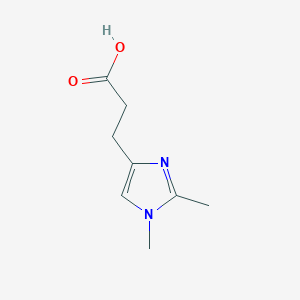
![2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid](/img/structure/B13078031.png)

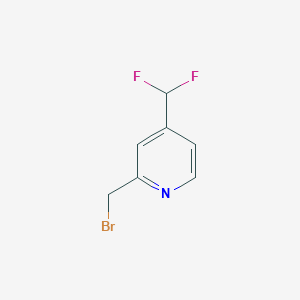
![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)
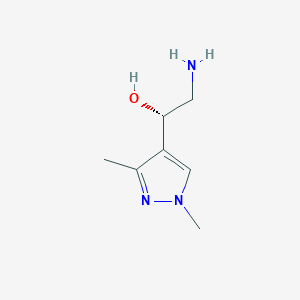

![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)
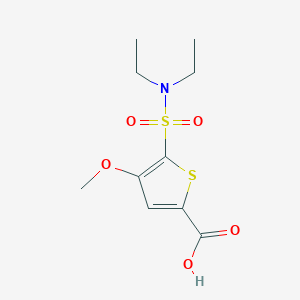
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
